Product packaging for (O-Phenylenedioxy)diacetonitrile(Cat. No.:CAS No. 27165-64-6)

(O-Phenylenedioxy)diacetonitrile

Cat. No.: B129591
CAS No.: 27165-64-6
M. Wt: 188.18 g/mol
InChI Key: RELKMBLYTGHWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(O-Phenylenedioxy)diacetonitrile is a chemical reagent intended exclusively for laboratory research purposes. As a Research Use Only (RUO) product, it is not intended for use in the diagnosis, treatment, or management of human diseases or medical conditions . RUO products are essential tools for scientific investigation, enabling researchers to conduct experiments and analyses that contribute to progress in fields such as pharmaceutical discovery and the development of new diagnostic tools . Researchers can utilize this compound as a versatile synthetic intermediate. Its molecular structure, featuring a 1,2-phenylenedioxy backbone linked to two nitrile groups, makes it a valuable precursor for the synthesis of more complex molecules, particularly those containing the 1,2-phenylenedioxy diacetic acid framework or other derivatives where the nitrile groups can be transformed into carboxylic acids or other functional groups. This compound is for use by qualified scientists and biologists in controlled laboratory settings . Stable under recommended storage conditions. Handle with appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B129591 (O-Phenylenedioxy)diacetonitrile CAS No. 27165-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(cyanomethoxy)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELKMBLYTGHWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465042
Record name 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-64-6
Record name 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for O Phenylenedioxy Diacetonitrile

Established Synthetic Routes to (O-Phenylenedioxy)diacetonitrile

The most common and well-established method for synthesizing this compound is the dialkylation of catechol with a haloacetonitrile, typically chloroacetonitrile (B46850), in the presence of a base.

The key precursors for the synthesis of this compound are catechol and a cyanomethyl halide.

Catechol: As the starting diol, catechol provides the o-phenylenedioxy backbone of the target molecule. Catechol is a readily available industrial chemical. Its two adjacent hydroxyl groups are acidic and can be deprotonated by a suitable base to form a dianion, the catecholate, which acts as a potent nucleophile. gordon.educhemrxiv.org The reactivity of catechol can be influenced by its tendency to oxidize, especially under basic conditions, which can lead to the formation of colored byproducts. chemrxiv.orggoogle.com

Chloroacetonitrile: This compound serves as the source of the cyanomethyl group. It is an effective alkylating agent in nucleophilic substitution reactions. orgsyn.orgresearchgate.net The chlorine atom is a good leaving group, and the nitrile functionality is relatively stable under the reaction conditions. Practical syntheses of chloroacetonitrile often involve the dehydration of chloroacetamide. orgsyn.org

Base: A base is required to deprotonate the hydroxyl groups of catechol, thereby activating it for nucleophilic attack. Sodium hydroxide (B78521) (NaOH) is a commonly used strong base for deprotonating phenols. gordon.edukhanacademy.org Other bases such as potassium carbonate can also be employed. phasetransfercatalysis.com The choice and stoichiometry of the base are crucial for achieving complete dialkylation and minimizing side reactions.

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters, including the choice of solvent, catalyst, temperature, and stoichiometry of the reactants. The Williamson ether synthesis, being an SN2 reaction, is most effective with primary alkyl halides like chloroacetonitrile. masterorganicchemistry.com

The use of phase-transfer catalysis (PTC) has been shown to significantly improve the yield and reaction rate of etherifications involving catechol derivatives. phasetransfercatalysis.com A phase-transfer catalyst facilitates the transfer of the catecholate anion from an aqueous phase (where it is formed with a base like NaOH) to an organic phase where the haloacetonitrile is dissolved. youtube.comyoutube.commdpi.com

The following table, based on analogous etherification of a catechol derivative, illustrates the impact of different catalysts and reactant ratios on the reaction yield. phasetransfercatalysis.com

Catalyst (mol%)Alkylating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
None2.2Acetone (B3395972)38-403672.9
TBAB (1)2.2Acetone38-40Not Specified76.3
TBAB (5)2.2Acetone38-40Not Specified86.6
18-crown-6 (10)2.2Acetone38-40Not Specified81.0
18-crown-6 (5)3.0Acetone38-40Not Specified100
TBAI (5)2.2Acetone38-40Not Specified79.8

TBAB: Tetrabutylammonium bromide, TBAI: Tetrabutylammonium iodide

This data suggests that increasing the amount of phase-transfer catalyst can enhance the yield. Furthermore, adjusting the stoichiometry of the alkylating agent can also drive the reaction to completion. phasetransfercatalysis.com The choice of solvent is also critical; while water-miscible solvents like acetone can be used, water-immiscible solvents may simplify the workup procedure. phasetransfercatalysis.com

Development of Novel Synthetic Approaches for this compound

Recent research in organic synthesis has emphasized the development of more efficient and environmentally friendly methods.

While traditional phase-transfer catalysts like quaternary ammonium (B1175870) salts and crown ethers are effective, research into new catalytic systems is ongoing. phasetransfercatalysis.comyoutube.com For related syntheses of aryl nitriles, various metal catalysts have been explored, though these are often for different reaction types like cyanation of aryl halides. nih.govacs.org In the context of the Williamson ether synthesis for this compound, the development of recyclable or more active phase-transfer catalysts could further improve the process efficiency.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net For the synthesis of this compound, several green approaches could be adopted:

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, or running the reaction under solvent-free conditions, would be a significant improvement. mdpi.com

Energy Efficiency: Employing energy-efficient heating methods such as microwave irradiation could potentially reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: The Williamson ether synthesis inherently has a good atom economy, as most atoms from the reactants are incorporated into the final product. gordon.edu

Renewable Resources: While the direct precursors are typically derived from petrochemical sources, the broader application of green chemistry principles encourages the exploration of bio-based feedstocks for the synthesis of starting materials like catechol.

Mechanistic Elucidation of Synthetic Transformations Leading to this compound

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.comlumenlearning.com

The key steps are:

Deprotonation: A strong base, such as sodium hydroxide, deprotonates the two hydroxyl groups of catechol to form the sodium catecholate dianion. This step significantly increases the nucleophilicity of the oxygen atoms.

Nucleophilic Attack: The catecholate dianion then acts as a nucleophile. One of the negatively charged oxygen atoms performs a backside attack on the electrophilic carbon atom of chloroacetonitrile. This displaces the chloride leaving group in a concerted step, forming a new carbon-oxygen bond and yielding an intermediate, mono-alkylated catechol.

Second Alkylation: The process is repeated. The second alkoxide anion attacks another molecule of chloroacetonitrile to form the final product, this compound.

In a phase-transfer catalyzed system, the mechanism involves an additional step:

Ion Exchange and Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the catecholate anion at the interface of the aqueous and organic phases. The resulting lipophilic ion pair (Q⁺)₂(Catecholate²⁻) is soluble in the organic phase, allowing it to react with the chloroacetonitrile. youtube.commdpi.com The catalyst is then regenerated and returns to the aqueous phase to transport more of the nucleophile. youtube.com

The stereochemistry of the SN2 reaction involves an inversion of configuration at the electrophilic carbon; however, this is not relevant for chloroacetonitrile as the carbon is not a stereocenter. lumenlearning.com The reaction works best with primary alkyl halides like chloroacetonitrile, as steric hindrance can significantly slow down or prevent the SN2 reaction with secondary and tertiary halides. masterorganicchemistry.com

Investigation of Reaction Intermediates

The formation of this compound from catechol and a haloacetonitrile does not occur in a single step but proceeds through a series of reactive intermediates. The reaction pathway involves the sequential alkylation of the two hydroxyl groups of catechol.

The second hydroxyl group of 2-(cyanomethoxy)phenol is then deprotonated by the base to form the corresponding phenoxide anion . This second anionic intermediate is also highly reactive and undergoes an intramolecular cyclization if a suitable leaving group is present on the cyanomethyl side chain, or more commonly in this synthesis, it attacks a second molecule of the haloacetonitrile.

In the context of forming the acyclic diether, the reaction is designed to favor intermolecular reaction over intramolecular cyclization. This is typically achieved by using a sufficient concentration of the haloacetonitrile. The attack of the 2-(cyanomethoxy)phenoxide on a second molecule of the haloacetonitrile results in the formation of the final product, this compound.

It is also important to consider the potential for the formation of regioisomers if a substituted catechol is used as a starting material. The relative acidity of the two hydroxyl groups and steric hindrance can influence which hydroxyl group reacts first, leading to different monosubstituted intermediates. wur.nl

Table 1: Proposed Intermediates in the Synthesis of this compound

Intermediate Structure Role in the Reaction Pathway
Catecholate Monoanion[C₆H₄(O⁻)(OH)]Initial nucleophile formed by deprotonation of catechol.
2-(Cyanomethoxy)phenolC₆H₄(OH)(OCH₂CN)First stable, monosubstituted intermediate.
2-(Cyanomethoxy)phenoxide[C₆H₄(O⁻)(OCH₂CN)]Second nucleophilic intermediate.

Kinetic Studies of the Formation Process

Several factors influence the rate of formation:

Nature of the Leaving Group: The rate of the SN2 reaction is highly dependent on the nature of the leaving group on the acetonitrile (B52724). Iodoacetonitrile would be the most reactive, followed by bromoacetonitrile (B46782) and then chloroacetonitrile. This is due to the better ability of iodide to stabilize the negative charge as it departs. francis-press.com

Strength of the Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl groups of catechol to a significant extent. Common bases used include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of base can affect the concentration of the nucleophilic catecholate species in solution, thereby influencing the reaction rate. youtube.com

Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. byjus.com

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of formation of this compound. However, excessively high temperatures can lead to undesired side reactions.

The formation of the final product involves two sequential SN2 reactions. The rate constants for the first and second alkylation steps (k₁ and k₂) may differ. The acidity of the second hydroxyl group in the 2-(cyanomethoxy)phenol intermediate may be different from the first hydroxyl group in catechol, which can affect the concentration of the second nucleophile and thus the rate of the second alkylation.

Table 2: Factors Influencing the Rate of Formation of this compound

Factor Effect on Reaction Rate Reason
Leaving Group I > Br > ClWeaker C-X bond and better stability of the leaving group anion. francis-press.com
Base Strength Stronger base generally increases rateHigher concentration of the nucleophilic catecholate anion.
Solvent Polarity Polar aprotic solvents are optimalStabilizes the transition state and enhances nucleophilicity. byjus.com
Temperature Increased temperature increases rateProvides more kinetic energy for molecules to overcome the activation energy barrier.

Chemical Reactivity and Transformations of O Phenylenedioxy Diacetonitrile

Reactions Involving the Nitrile Functional Groups of (O-Phenylenedioxy)diacetonitrile

The two nitrile groups in this compound are primary sites for chemical modifications, including nucleophilic additions, cycloadditions, and reduction/oxidation reactions.

Nucleophilic Additions to the Nitrile Moieties

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. For this compound, this can lead to a variety of functional group transformations.

One of the most fundamental nucleophilic addition reactions is hydrolysis . Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This transformation proceeds through an intermediate amide, which may be isolated under controlled conditions. The complete hydrolysis of both nitrile groups would yield (O-Phenylenedioxy)diacetic acid.

Another important class of nucleophilic additions involves organometallic reagents , such as Grignard reagents or organolithium compounds. The addition of these reagents to the nitrile groups, followed by hydrolysis, can lead to the formation of ketones. For instance, reaction with two equivalents of an alkyl Grignard reagent would be expected to produce the corresponding diketone.

Table 1: Expected Products from Nucleophilic Addition Reactions

ReagentExpected ProductReaction Conditions
H₃O⁺ / Heat(O-Phenylenedioxy)diacetic acidAcid-catalyzed hydrolysis
NaOH, H₂O / HeatDisodium (o-phenylenedioxy)diacetateBase-catalyzed hydrolysis
2 R-MgBr, then H₃O⁺1,1'-(o-phenylenedioxy)bis(alkan-1-one)Grignard reaction

Cycloaddition Reactions Facilitated by Nitrile Groups

The nitrile groups of this compound can participate as dipolarophiles or synthons in various cycloaddition reactions, leading to the formation of heterocyclic systems. acs.orglibretexts.org A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by a Lewis acid, would convert the dinitrile into a bis-tetrazole derivative, a class of compounds with applications in medicinal chemistry and materials science.

Another potential cycloaddition is the reaction with dienes in a Diels-Alder type reaction, where the nitrile group can act as a dienophile, particularly when activated by electron-withdrawing groups. libretexts.org However, this is less common for simple nitriles and often requires specific catalysts or high temperatures.

Reduction and Oxidation Transformations of the Nitrile Functionalities

The nitrile groups are readily reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both nitrile groups to yield the corresponding diamine, 2,2'-(o-phenylenedioxy)di(ethan-1-amine). nih.govrsc.org

Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for this transformation. researchgate.netmdpi.com The conditions for catalytic hydrogenation can sometimes be tuned to achieve partial reduction, though this can be challenging for a dinitrile.

The oxidation of the nitrile groups is less common but can be achieved under specific conditions, potentially leading to the formation of amides or carboxylic acids, similar to hydrolysis.

Table 2: Products of Reduction of Nitrile Groups

Reagent/CatalystExpected Product
LiAlH₄, then H₂O2,2'-(o-phenylenedioxy)di(ethan-1-amine)
H₂, Raney Ni2,2'-(o-phenylenedioxy)di(ethan-1-amine)
H₂, Pd/C2,2'-(o-phenylenedioxy)di(ethan-1-amine)

Reactivity at the O-Phenylenedioxy Core of this compound

The benzene (B151609) ring in this compound is activated towards electrophilic attack due to the electron-donating nature of the two ether oxygen atoms.

Electrophilic Aromatic Substitution Reactions

The two alkoxy substituents are ortho, para-directing groups. organicmystery.com Given that the para positions relative to the ether linkages are already substituted by the other ether group, electrophilic attack is expected to occur at the positions ortho to the ether linkages (positions 3 and 6) and to a lesser extent at the positions meta to the ether linkages (positions 4 and 5). However, steric hindrance from the cyanomethoxy groups may influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce nitro groups onto the aromatic ring. nih.govacs.org Due to the activating nature of the alkoxy groups, this reaction can proceed under relatively mild conditions. Dinitration is also possible, with the positions of the second nitro group being influenced by the electronic effects of the first. nih.gov

Halogenation : Bromination or chlorination, typically in the presence of a Lewis acid catalyst, would lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms. youtube.com The high activation of the ring might even allow for halogenation without a catalyst under certain conditions. libretexts.org

Table 3: Expected Products of Electrophilic Aromatic Substitution

ReactionReagent(s)Expected Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-(O-Phenylenedioxy)diacetonitrile
BrominationBr₂, FeBr₃4-Bromo-(O-Phenylenedioxy)diacetonitrile
AcylationRCOCl, AlCl₃4-Acyl-(O-Phenylenedioxy)diacetonitrile

Functionalization Strategies for the Aromatic Ring

Beyond simple electrophilic substitution, more advanced strategies can be employed to functionalize the aromatic core. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be utilized if the aromatic ring is first halogenated. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups.

Furthermore, the ether linkages themselves could potentially be cleaved under harsh conditions, such as with strong acids like HBr or HI, which would unmask the catechol core. This would open up another avenue for functionalization based on the reactivity of the resulting hydroxyl groups.

This compound as an Intermediate in Complex Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features, including the catechol diether linkage and the two nitrile functionalities, provide multiple reactive sites that can be exploited in a variety of chemical transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. While extensive research has been conducted on various scaffolds in MCRs, the specific application of this compound in this area is a subject of ongoing investigation. The presence of two nitrile groups suggests its potential to participate in reactions where nitriles act as key functional groups, such as in the Strecker synthesis of α-amino acids or the Gewald synthesis of 2-aminothiophenes. However, detailed studies documenting its successful integration into novel MCRs are still emerging.

The reactivity of the nitrile groups can be modulated by the electronic effects of the phenylenedioxy moiety. This could potentially influence the course of MCRs, leading to unique product scaffolds. For instance, in a hypothetical Ugi-type reaction, this compound could potentially serve as the acid component, although this has yet to be experimentally verified in the available literature.

Tandem or cascade reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot, offer a powerful strategy for rapidly increasing molecular complexity. The structure of this compound is well-suited for designing such reaction sequences. For example, a reaction could be initiated at one of the nitrile groups, leading to the formation of a reactive intermediate that subsequently undergoes cyclization or another transformation involving the second nitrile group or the aromatic ring.

One can envision a scenario where the initial hydrolysis of one nitrile group to a carboxylic acid is followed by an intramolecular cyclization with the other nitrile group, perhaps mediated by a catalyst. Another possibility involves the reduction of the nitrile groups to primary amines, which could then participate in intramolecular condensation reactions to form heterocyclic structures. The development of specific tandem reactions involving this compound is an active area of research aimed at streamlining synthetic routes to complex molecules.

Mechanistic Investigations of Key Transformations Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. The mechanistic aspects of transformations involving this compound are being explored through a combination of experimental and computational methods.

The elucidation of reaction pathways for transformations involving this compound is fundamental. For any given reaction, identifying the sequence of elementary steps, including the formation of intermediates and byproducts, provides a complete picture of the chemical process. For instance, in a potential base-catalyzed intramolecular cyclization, it would be important to determine whether the reaction proceeds via a stepwise or concerted mechanism. This involves trapping and characterizing intermediates, conducting isotopic labeling studies, and performing kinetic analyses.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool in mapping out the potential energy surface of a reaction, thereby providing insights into the plausible reaction pathways.

Coordination Chemistry of O Phenylenedioxy Diacetonitrile As a Ligand

Ligand Design Principles for (O-Phenylenedioxy)diacetonitrile

The theoretical design of this compound as a ligand presents several intriguing possibilities based on its constituent functional groups.

Potential Coordination Modes of the Nitrile Groups and Ethereal Oxygens

The this compound molecule possesses two primary types of potential donor atoms: the nitrogen atoms of the nitrile groups (-C≡N) and the oxygen atoms of the ethereal linkages (-O-). The nitrile groups can coordinate to a metal center in a terminal fashion through the nitrogen lone pair. It is also conceivable, though less common for simple nitriles, that they could act as bridging ligands between two metal centers. The ethereal oxygen atoms, with their lone pairs of electrons, also represent potential coordination sites.

Multidentate Character and Chelating Ability Considerations

The arrangement of the donor atoms within the this compound structure suggests it could function as a multidentate ligand. The presence of two nitrile groups and two ethereal oxygens offers the potential for the ligand to bind to a metal ion at multiple points, a property known as chelation. The formation of a stable chelate ring would depend on the spatial arrangement of the donor atoms and the preferred coordination geometry of the metal ion. The flexibility of the diacetonitrile side chains could allow for the formation of various chelate ring sizes, a factor that significantly influences the stability of the resulting complex.

Synthesis of Metal-Organic Coordination Complexes with this compound

The synthesis of coordination complexes involving a novel ligand like this compound would typically involve systematic exploration of various reaction conditions.

Selection of Transition Metal Ions and Counterions

The choice of transition metal ion is crucial in the synthesis of new coordination complexes. The electronic configuration, size, and preferred coordination geometry of the metal ion would influence the structure and properties of the resulting complex. Transition metals from the first row (e.g., manganese, iron, cobalt, nickel, copper, and zinc) are often initial candidates due to their versatile coordination chemistry. The selection of the counterion is also a critical parameter, as it can influence the solubility of the reactants and the crystallinity of the final product. Common counterions include halides (Cl⁻, Br⁻, I⁻), nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and perchlorate (B79767) (ClO₄⁻).

Hydro(solvo)thermal Synthesis Methods

Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of crystalline coordination polymers. These methods involve carrying out the reaction in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at elevated temperatures and pressures. Such conditions can promote the crystallization of novel phases that may not be accessible at ambient conditions and can also facilitate in situ ligand modifications or the formation of extended network structures.

Structural Analysis of Coordination Complexes Featuring this compound

In the absence of any published crystal structures for complexes of this compound, any discussion of its structural chemistry remains purely speculative. Further research is required to synthesize and characterize such complexes to elucidate the true coordination behavior of this potentially versatile ligand.

Determination of Coordination Geometries and Numbers

The coordination geometry and number of a central metal ion are fundamentally influenced by the size of the metal ion, steric interactions between ligands, and electronic factors. For this compound, its two nitrile groups offer potential coordination sites. As a bidentate ligand, it could chelate to a metal center, likely resulting in common coordination geometries.

The most prevalent coordination geometries for transition metal complexes are octahedral, tetrahedral, and square planar. For a d-block metal ion, the coordination number and geometry are determined by the number of attached ligands and their arrangement. For instance, with a coordination number of six, a metal complex will typically adopt an octahedral geometry. A coordination number of four can lead to either a tetrahedral or a square planar geometry, the latter being common for d⁸ metal ions.

Given the structure of this compound, it would likely favor coordination numbers and geometries that can accommodate its bite angle and steric bulk. For example, three molecules of this ligand could coordinate to a single metal ion to form an octahedral complex. Alternatively, two molecules could form a tetrahedral or square planar complex with the general formula [M(L)₂]ⁿ⁺. The specific outcome would depend on the identity of the metal ion, its oxidation state, and the reaction conditions.

Table 1: Common Coordination Geometries and Numbers

Coordination NumberGeometry
2Linear
4Tetrahedral, Square Planar
5Trigonal Bipyramidal, Square Pyramidal
6Octahedral

Investigation of Supramolecular Assembly via Hydrogen Bonding and Other Non-Covalent Interactions

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, plays a crucial role in the structure and function of coordination polymers. In hypothetical metal complexes of this compound, several non-covalent interactions could direct the formation of extended supramolecular architectures.

Electronic Structure and Bonding Analysis in Metal-Coordination Polymers

The electronic structure and bonding in coordination compounds are central to understanding their physical and chemical properties. Molecular orbital theory provides a robust framework for describing the interactions between metal and ligand orbitals.

Ligand Field Effects and Metal-Ligand Orbital Interactions

Ligand field theory (LFT) is an application of molecular orbital theory to transition metal complexes that describes the bonding, orbital arrangement, and other characteristics. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, and thus the electronic properties of the complex, is dependent on the nature of the ligand and the geometry of the complex.

Electron Transfer Properties within Complexes

Electron transfer is a fundamental process in the chemistry of coordination complexes, with relevance to areas such as catalysis and bioinorganic chemistry. In a metal complex containing this compound, electron transfer could occur between the metal and the ligand (intramolecular electron transfer) or between different complex units in a polymer (intermolecular electron transfer).

Applications of O Phenylenedioxy Diacetonitrile in Advanced Materials Science

Development of Conductive Polymers Incorporating (O-Phenylenedioxy)diacetonitrile

There is currently no available scientific literature detailing the development of conductive polymers specifically incorporating this compound. While polymers derived from related catechol structures have been investigated for their conductive properties, often through copolymerization or as part of composite materials, specific data on polymers from this compound is absent.

Polymerization Strategies and Material Fabrication

No specific polymerization strategies or material fabrication techniques have been reported for creating polymers from this compound. Research would first need to establish viable polymerization routes, such as oxidative polymerization or polycondensation, and then develop methods for processing the resulting materials into usable forms like thin films or fibers.

Investigation of Charge Transport Mechanisms

A detailed investigation into the charge transport mechanisms of polymers based on this compound has not been conducted. Such a study would be contingent on the successful synthesis of these polymers and would involve techniques to measure charge carrier mobility and understand how the molecular structure facilitates the movement of charge. nih.govrsc.orgresearchgate.net

Fabrication of Materials with Specific Electronic Properties

The fabrication of materials with specific electronic properties using this compound as a key component is not described in the current body of scientific work.

Design of Organic Semiconductors

While the design of organic semiconductors is a burgeoning field, there are no published designs or synthetic reports of organic semiconductors based on this compound. nih.gov The potential of this compound in such applications remains theoretical.

Luminescent Material Development

Similarly, the development of luminescent materials from this compound has not been documented. Research into the photophysical properties of polymers or coordination compounds incorporating this molecule would be a necessary first step. researchgate.netmdpi.comnih.gov

Role of this compound as a Building Block in Porous Framework Materials

The nitrile groups present in this compound suggest its potential as a linker or building block in the synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.govnih.govrsc.org The trimerization of nitrile groups is a known strategy for forming stable triazine-linked frameworks. researchgate.net However, no studies have specifically utilized this compound for this purpose. Research in this area would involve exploring the reaction conditions necessary to incorporate this linker into a crystalline, porous network.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The choice of these building blocks, or linkers, is critical in determining the final properties of the COF, such as its porosity, stability, and functionality.

While dinitrile compounds are known to be used in the synthesis of certain COFs, for instance through trimerization reactions to form triazine-linked frameworks, specific studies detailing the use of this compound as a linker could not be found. Research in this area has often focused on other isomers, such as 1,4-phenylenediacetonitrile (B1346891). nih.gov The geometry of the linker is a crucial factor; the ortho positioning of the two acetonitrile (B52724) groups on the phenylene ring in this compound would be expected to produce a distinct framework topology compared to its meta or para counterparts, potentially leading to unique pore structures and properties. However, without experimental data, this remains a hypothetical advantage.

Potential in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic linker molecules. rsc.org The nitrile groups of this compound possess lone pairs of electrons that could potentially coordinate with metal centers, making the molecule a candidate for a ditopic organic linker in MOF synthesis.

The synthesis of MOFs typically involves the self-assembly of metal salts and organic linkers under solvothermal or other conditions. nih.govnih.gov The flexibility and coordination angle of the linker are determining factors for the resulting crystal structure of the MOF. The specific geometry of this compound, with its two nitrile groups held in a fixed ortho relationship by the phenylenedioxy bridge, could impart specific directional bonding with metal ions. This could theoretically lead to the formation of novel MOF structures with tailored pore environments. Despite this potential, a review of available literature did not yield any studies where this compound has been successfully employed as a linker in MOF synthesis.

Structure-Property Relationships in this compound-Based Materials

The relationship between the molecular structure of a building block and the macroscopic properties of the resulting material is a fundamental concept in materials science. For this compound, its key structural features would be the rigid phenylenedioxy core and the two reactive nitrile groups in an ortho configuration.

If this compound were to be incorporated into a material like a COF or MOF, its structure would be expected to influence several key properties:

Porosity and Surface Area: The kinked geometry imposed by the ortho-substitution pattern would likely result in different pore shapes and sizes compared to linear linkers, directly impacting the material's surface area and its capacity for gas storage or separation.

Thermal and Chemical Stability: The stability of the ether linkages in the phenylenedioxy group and the robustness of the bonds formed by the nitrile groups (e.g., triazine rings in COFs or coordination bonds in MOFs) would dictate the material's resilience to high temperatures and different chemical environments. nih.govnih.gov

Electronic and Catalytic Properties: The electron-donating nature of the ether oxygen atoms and the electron-withdrawing nitrile groups could create a specific electronic environment within the pores of the material, potentially making it suitable for applications in catalysis or as a sensor.

As there are no published examples of materials synthesized using this compound, detailed research findings and data tables on these structure-property relationships are not available for presentation. The exploration of this particular compound remains an open area for future research in materials chemistry.

Advanced Spectroscopic Characterization Techniques for O Phenylenedioxy Diacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures. For (O-Phenylenedioxy)diacetonitrile, both one-dimensional and two-dimensional NMR techniques are critical for confirming its constitution and understanding the spatial relationships between its atoms.

¹H and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenylenedioxy ring and the methylene (B1212753) protons of the diacetonitrile groups. The aromatic protons would likely appear as a complex multiplet in the region of δ 6.8-7.2 ppm, characteristic of protons attached to a benzene (B151609) ring bearing oxygen substituents. The chemical environment of these protons is influenced by the electron-donating nature of the ether linkages. The two methylene groups (-CH₂CN) are chemically equivalent and would be expected to produce a single sharp singlet in the range of δ 3.5-4.0 ppm. The exact chemical shift would be influenced by the electronegativity of the adjacent cyano group and the phenylenedioxy moiety. For comparison, the methylene protons in the related compound 1,4-phenylenediacetonitrile (B1346891) appear at approximately δ 3.76 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The spectrum would be expected to show signals for the aromatic carbons, the methylene carbons, and the nitrile carbons. The aromatic carbons would resonate in the typical aromatic region (δ 110-150 ppm), with the carbons directly attached to the oxygen atoms appearing at a higher chemical shift (downfield). The methylene carbons are predicted to appear in the range of δ 40-50 ppm. The carbon atoms of the cyano groups (C≡N) would be observed further downfield, typically in the region of δ 115-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic CH6.8 - 7.2 (m)110 - 125Complex multiplet due to coupling between aromatic protons.
Aromatic C-O-140 - 150Quaternary carbons attached to oxygen.
-CH₂CN3.5 - 4.0 (s)40 - 50Singlet due to chemical equivalence.
-C≡N-115 - 125Characteristic chemical shift for nitrile carbons.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity within this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would provide a detailed bonding map of the molecule.

A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would confirm the coupling network within the aromatic ring system. The absence of cross-peaks between the aromatic protons and the methylene protons would confirm their separation by the ether linkages.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at δ 3.5-4.0 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at δ 40-50 ppm in the ¹³C spectrum, confirming the -CH₂- group.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule, which can provide information about its conformation.

Analysis of C≡N Stretching Frequencies and Other Diagnostic Vibrations

The most characteristic vibrational feature in the IR and Raman spectra of this compound would be the stretching vibration of the nitrile group (C≡N). This vibration typically gives rise to a sharp and intense band in the region of 2260-2240 cm⁻¹. The intensity of this band is often stronger in the IR spectrum than in the Raman spectrum. The exact frequency can be influenced by the electronic effects of the substituent groups.

Other diagnostic vibrations would include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic methylene groups (around 3000-2850 cm⁻¹). The C-O-C stretching vibrations of the dioxane ring would be expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. For instance, in o-phenylenediamine, characteristic IR bands are observed for N-H and C-N stretching, which would be absent in this compound, but the aromatic ring vibrations would be comparable. chemicalbook.comchemicalbook.com

Table 2: Predicted Diagnostic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch3000 - 2850MediumMedium
C≡N Stretch2260 - 2240Strong, SharpMedium
Aromatic C=C Stretch1600 - 1450Medium to StrongMedium to Strong
C-O-C Stretch1300 - 1000StrongMedium

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of related compounds can offer insights into the expected solid-state packing. For example, the crystal structure of N,N′-Bis(4-methoxybenzylidene)-4,4′-(m-phenylenedioxy)dianiline, a larger molecule containing a phenylenedioxy moiety, reveals how such units can participate in crystal packing through various intermolecular interactions. In the solid state, molecules of this compound would likely pack in a manner that maximizes van der Waals interactions. The presence of the polar cyano groups could also lead to dipole-dipole interactions that influence the crystal packing. A successful crystallization and subsequent XRD analysis of this compound would provide invaluable data to validate the structural insights gained from spectroscopic and computational methods.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. oist.jp This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, leading to an absolute confirmation of a molecule's constitution and conformation. oist.jpnih.gov

For this compound, growing a suitable single crystal would allow for the precise measurement of its molecular geometry. The resulting crystallographic data would resolve the planarity of the phenylenedioxy core, the orientation of the diacetonitrile side chains, and the packing of molecules within the crystal lattice. Although specific experimental data for this compound is not widely published, a hypothetical analysis would yield data similar to that shown in the table below, which is based on known values for related structural fragments. The refinement of such data would result in a low R-factor (e.g., R1 < 5%), indicating a high-quality structural solution. copernicus.org This level of detail is impossible to achieve through other analytical techniques and is crucial for structure-property relationship studies. nih.gov

Table 1: Representative Single-Crystal XRD Data for this compound This table is illustrative and presents expected values based on standard bond lengths and angles.

ParameterValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric molecules.
a (Å)~8.5Unit cell dimension.
b (Å)~12.0Unit cell dimension.
c (Å)~9.0Unit cell dimension.
β (°)~105Angle of the unit cell.
C-O Bond Length (Å)~1.37Typical length for an aryl ether bond.
C≡N Bond Length (Å)~1.15Standard length for a nitrile triple bond.
O-C-C Angle (°)~118Bond angle within the ether linkage.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. researchgate.net It serves as a unique "fingerprint" for a crystalline solid, where the positions and intensities of the diffraction peaks are characteristic of a specific crystal structure. springernature.comucmerced.edu

In the context of synthesizing this compound, PXRD is primarily used for two purposes:

Phase Identification: The experimental PXRD pattern of a newly synthesized batch is compared to a reference pattern (either calculated from single-crystal data or from a known standard). A match confirms that the desired crystalline phase has been formed.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern. By comparing the sample's pattern to that of the pure compound, one can identify and sometimes quantify crystalline impurities. For instance, the presence of unreacted starting materials like catechol would be readily detectable if they are crystalline.

The technique is also invaluable for detecting polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and PXRD can easily distinguish between them.

Table 2: Illustrative PXRD Peak Data for Phase Analysis This table illustrates how PXRD data can be used to identify phases and impurities.

Diffraction Angle (2θ)Reference Pattern: this compound (Phase I)Batch Sample ABatch Sample B (Impure)Analysis
10.5°PresentPresentPresentMajor peak of desired product.
15.2°PresentPresentPresentSecondary peak of desired product.
21.8°AbsentAbsentPresentIndicates presence of an impurity (e.g., starting material).
25.4°PresentPresentPresentMajor peak of desired product.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy.

Accurate Mass Determination and Elemental Composition

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), often accurate to the third or fourth decimal place. ufl.edu This precision allows for the calculation of a unique elemental formula. rsc.org For this compound (C₁₀H₆N₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Accurate Mass Data for this compound

ParameterValue
Molecular FormulaC₁₀H₆N₂O₂
Nominal Mass186
Calculated Monoisotopic Mass186.04293 u
Typical HRMS Result (m/z of [M+H]⁺)187.05021 u
Mass Accuracy< 5 ppm

Fragmentation Pattern Analysis for Structural Insight

In addition to providing an accurate mass for the molecular ion, mass spectrometry can be used to fragment the molecule. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. By analyzing the masses of the fragments, one can piece together the molecule's structure. For this compound, predictable fragmentation pathways would involve the cleavage of the ether bonds and the loss of the cyanomethyl groups.

Plausible Fragmentation Pathways:

Loss of a cyanomethyl radical (•CH₂CN): This would lead to a significant fragment ion.

Cleavage of the C-O ether bond: This could result in fragments corresponding to the charged phenylenedioxy ring or the cyanomethyl portion.

Loss of HCN: A common fragmentation pathway for nitriles.

Table 4: Predicted HRMS Fragmentation Pattern for this compound

Fragment Ion (m/z)Proposed Structure/Loss
186.0429[M]⁺ (Molecular Ion)
146.0323[M - CH₂CN]⁺
118.0422[M - 2(CH₂CN)]⁺
108.0211[C₆H₄O₂]⁺ (Phenylenedioxy cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. thermofisher.com The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic benzene ring and potentially n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

The exact absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring. By examining related compounds, we can predict the approximate spectral features. o-Phenylenediamine exhibits absorption maxima around 210 nm, 240 nm, and 294 nm. researchgate.net Catechol shows characteristic peaks around 275-280 nm. researchgate.netresearchgate.net The combination of the phenylenedioxy core and the nitrile groups in this compound would likely result in a complex spectrum with absorptions in the 220-300 nm range.

Table 5: Expected UV-Vis Absorption Maxima (λmax) Data for related compounds are from experimental sources, while data for the target compound is predicted.

CompoundPredicted/Observed λmax (nm)Associated Electronic Transition
o-Phenylenediamine researchgate.netresearchgate.net~210, 240, 294π→π
Catechol nih.gov~276π→π
This compound~230-240, ~280-295π→π* transitions of the substituted aromatic system

Future Research Directions and Scientific Outlook for O Phenylenedioxy Diacetonitrile

Exploration of Untapped Synthetic Avenues and Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of (O-Phenylenedioxy)diacetonitrile. While the classical Williamson ether synthesis from catechol and a haloacetonitrile represents a logical starting point, future research should focus on more advanced and sustainable methodologies.

Key Research Objectives:

Green Chemistry Approaches: Investigation into eco-friendly synthetic methods should be prioritized. This includes exploring the use of greener solvents (e.g., ionic liquids, supercritical fluids), milder reaction conditions, and catalysts that can be easily recovered and recycled.

Microwave-Assisted and Flow Chemistry Synthesis: These modern techniques offer significant advantages in terms of reduced reaction times, improved yields, and enhanced control over reaction parameters. A systematic study of these methods for the synthesis of this compound could lead to highly efficient and scalable production processes.

One-Pot Synthesis: The development of one-pot procedures starting from readily available precursors could streamline the synthesis and reduce waste. For instance, a multi-component reaction involving catechol, formaldehyde, and a cyanide source could be an innovative approach.

Synthetic MethodologyPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, increased safetyUse of renewable solvents, recyclable catalysts
Microwave-Assisted SynthesisRapid reaction times, higher yieldsOptimization of microwave parameters
Flow ChemistryScalability, precise process controlReactor design and optimization
One-Pot SynthesisIncreased efficiency, reduced wasteDevelopment of novel multi-component reactions

Investigation of Novel Reaction Pathways and Catalytic Applications

The two nitrile groups in this compound are key functional handles that can be transformed into a variety of other functional groups, paving the way for the synthesis of a diverse library of derivatives. Furthermore, the catechol moiety can act as a ligand for metal catalysts.

Potential Reaction Pathways to Explore:

Hydrolysis and Reduction: The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, yielding valuable building blocks for polymers and pharmaceuticals.

Cyclization Reactions: Intramolecular cyclization reactions could lead to the formation of novel heterocyclic compounds with interesting biological or material properties.

Coordination Chemistry: The oxygen atoms of the catechol unit and the nitrogen atoms of the nitrile groups make this compound a potentially excellent ligand for a variety of metal ions. The resulting metal complexes could exhibit interesting catalytic activities.

Catalytic Applications:

The investigation of this compound and its derivatives as catalysts or ligands in catalysis is a particularly promising area. For instance, its metal complexes could be explored as catalysts in oxidation reactions, C-C coupling reactions, or asymmetric synthesis.

Advanced Functional Materials Design and Engineering Utilizing this compound

The unique molecular structure of this compound makes it an attractive building block for the design of advanced functional materials. researchgate.netrsc.orggoogle.com

Potential Applications in Materials Science:

High-Performance Polymers: The di-functional nature of the molecule allows it to be used as a monomer for the synthesis of novel polymers. The resulting materials could possess unique thermal, mechanical, or optical properties.

Metal-Organic Frameworks (MOFs): The ability of this compound to act as a ligand for metal ions makes it a suitable candidate for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid catechol core combined with the flexible acetonitrile (B52724) side chains suggests that derivatives of this compound could exhibit liquid crystalline properties.

Material TypePotential PropertiesPotential Applications
PolymersHigh thermal stability, specific optical propertiesAdvanced coatings, membranes
Metal-Organic FrameworksHigh porosity, catalytic activityGas storage, chemical separations
Liquid CrystalsAnisotropic propertiesDisplay technologies, sensors

Predictive Modeling and Accelerated Discovery through Integrated Computational and Experimental Approaches

In the modern era of chemical research, computational modeling plays a crucial role in accelerating the discovery and development of new molecules and materials. By integrating computational and experimental approaches, the exploration of this compound's potential can be significantly enhanced.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of this compound and its derivatives, providing insights into their reactivity and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, which is crucial for understanding its behavior in solution and in the solid state.

Virtual Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for specific properties, such as binding affinity to a particular protein target or suitability for a specific material application.

By combining the predictions from computational studies with targeted experimental validation, the research and development timeline for this compound and its applications can be significantly shortened, paving the way for its emergence as a valuable compound in various scientific and technological fields.

Q & A

Q. What are the common synthetic routes for (O-Phenylenedioxy)diacetonitrile, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution reactions. For example, sulphonyl diacetonitrile derivatives are synthesized using sodium L-ascorbate as a catalyst in ethanol-water mixtures under mild conditions (50–60°C), yielding high-purity products . Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), reaction temperature (60–80°C), and stoichiometric ratios of precursors (e.g., aryl halides and cyanide sources) to minimize by-products .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm nitrile (-C≡N) and aryl ether (-O-) groups.
  • IR Spectroscopy : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1250 cm1^{-1} (C-O-C stretch) .
  • XRD : Resolve crystal packing and bond angles (e.g., monoclinic systems with β = 104.38°) .
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns .

Q. How is this compound utilized as an intermediate in organic synthesis?

The compound serves as a precursor for:

  • Heterocyclic Systems : Pyrazole and pyridine derivatives via cycloaddition reactions .
  • Functionalized Polymers : Coordination with transition metals (e.g., Cu(I)) to build porous organic frameworks .
  • Sulfonyl-Substituted Compounds : Green synthesis of 2-amino-4H-pyrans using multicomponent reactions .

Advanced Research Questions

Q. What mechanistic insights can computational methods provide for reactions involving this compound?

Density Functional Theory (DFT) studies reveal:

  • Electrophilic Reactivity : The sulfonyl group enhances electrophilicity at the cyano carbon, favoring nucleophilic attacks (e.g., by azides or amines) .
  • Transition States : Energy barriers for ring-opening reactions in cyclopropane-linked diacetonitriles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy .

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies arise from:

  • Catalyst Choice : Sodium L-ascorbate (yield: 85–90%) vs. traditional bases like K2_2CO3_3 (yield: 60–70%) .
  • Temperature Control : Side reactions (e.g., hydrolysis) dominate above 80°C . Resolution : Design DoE (Design of Experiments) to test variables systematically .

Q. What crystallographic data are critical for understanding the solid-state behavior of this compound derivatives?

Example crystal data for a thiadiazole-linked derivative:

ParameterValue
Space groupP21/c
a, b, c (Å)8.5305, 14.2102, 7.8803
β (°)104.381
V (ų)925.32
Z4
This monoclinic packing influences stability and solubility .

Q. How does this compound interact with biological systems?

Studies on analogous compounds suggest:

  • Enzyme Inhibition : Pyridine-linked derivatives bind to kinase active sites via hydrogen bonding .
  • Antimicrobial Activity : Sulfonyl groups disrupt bacterial membrane integrity . Methodology : Molecular docking and MIC assays using Gram-positive/negative strains .

Q. What strategies assess the environmental impact of this compound degradation?

  • Hydrolysis Studies : Monitor degradation products (e.g., carboxylic acids) in aqueous buffers at varying pH .
  • Ecotoxicity Assays : Use Daphnia magna or algae to evaluate LC50_{50} values .
  • Computational Tools : EPA’s EPI Suite predicts biodegradation pathways and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(O-Phenylenedioxy)diacetonitrile
Reactant of Route 2
Reactant of Route 2
(O-Phenylenedioxy)diacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.